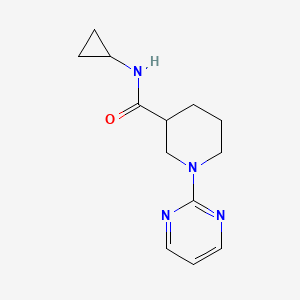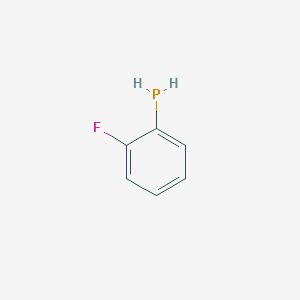
(2-Fluorophenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)phosphane is an organophosphorus compound with the chemical formula C6H4FPH2. It is a derivative of phosphane where one of the hydrogen atoms is replaced by a 2-fluorophenyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Fluorophenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluorophenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Coordination: Transition metals like palladium and platinum are often involved
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions
Biology: It is studied for its potential use in biological systems as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Fluorophenyl)phosphane in catalytic processes involves its ability to donate electron density to transition metals, stabilizing various oxidation states and facilitating bond formation and cleavage. Its molecular targets include metal centers in catalytic cycles, where it participates in the activation and transformation of substrates .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-fluorophenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tri(2-furyl)phosphine
Uniqueness
(2-Fluorophenyl)phosphane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to other phosphines. This makes it particularly effective in certain catalytic applications where precise control over reactivity and selectivity is required .
Propiedades
Número CAS |
647031-47-8 |
|---|---|
Fórmula molecular |
C6H6FP |
Peso molecular |
128.08 g/mol |
Nombre IUPAC |
(2-fluorophenyl)phosphane |
InChI |
InChI=1S/C6H6FP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 |
Clave InChI |
MGJUWNNLIIIAFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)F)P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


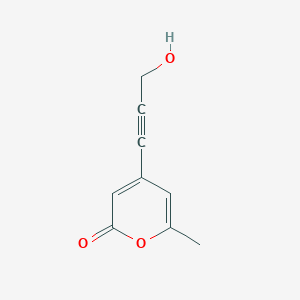
![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)
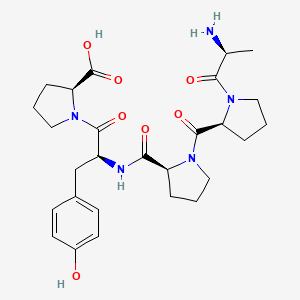
![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)
![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)
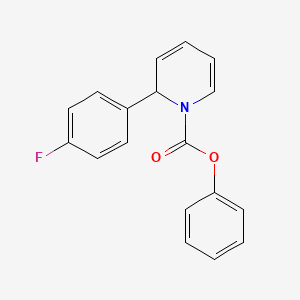
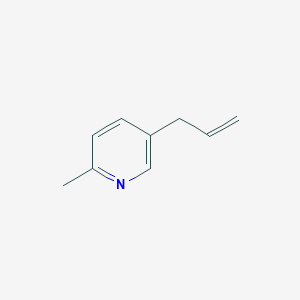
![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)
